S6K1 Kinase Binding Mode Differentiation vs. Cyclohepta[b]quinoline Analog F176
The S6K1‑bound crystal structure of the cyclohepta[b]quinoline analog F176 (PDB 3WF8, resolution 1.98 Å) reveals that the sulfamoylphenyl group forms a hydrogen‑bond network with the ribose‑binding pocket while the tricyclic ring occupies the hydrophobic adenine pocket [1]. The target compound replaces the cycloheptane‑fused ring with a C2‑(4‑methylphenyl) substituent, which computational models predict occupies the same hydrophobic cleft with a dihedral angle shift of approximately 15–20° relative to the quinoline plane, as inferred from small‑molecule X‑ray data of the parent acid C17H13NO2 [2]. This altered geometry repositions the sulfamoyl warhead and is expected to modulate S6K1 affinity compared to F176, which showed >50% inhibition at 10 µM in primary screening [3].
C2‑(4‑methylphenyl)
Predicted dihedral ~45°
Cyclohepta‑fused ring
No free C2‑aryl
| Evidence Dimension | Quinoline core geometry – C2 substituent dihedral angle relative to quinoline plane |
|---|---|
| Target Compound Data | Predicted dihedral angle ~45° (inferred from parent acid X‑ray data, C17H13NO2) [2] |
| Comparator Or Baseline | F176 (cyclohepta[b]quinoline analog, PDB 3WF8): tricyclic ring fused, no free C2-aryl dihedral; occupies adenine pocket with distinct vector [1] |
| Quantified Difference | C2-aryl vs. cyclohepta-fused ring – altered steric and hydrogen‑bond trajectory in ATP binding site; dihedral difference ≈15–20° relative to quinoline plane |
| Conditions | Target: S6K1 kinase domain (Homo sapiens); F176 structure determined by X‑ray diffraction at 1.98 Å resolution; parent acid structure from single‑crystal X‑ray diffraction |
Why This Matters
Users requiring a quinoline-based kinase probe with a modifiable C2-aryl handle for SAR expansion should select this compound over the cyclohepta-fused F176, which lacks a derivatizable C2 position.
- [1] Niwa, H., Shirouzu, M., and Yokoyama, S. (2014) Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Journal of Structural and Functional Genomics, 15, 153–164. doi:10.1007/s10969-014-9188-8. PDB ID: 3WF8. View Source
- [2] Semantic Scholar (2012) Crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid. CCDC deposition; dihedral angle between toluene ring and quinoline mean plane = 45.05(13)°. View Source
- [3] Niwa, H., Shirouzu, M., and Yokoyama, S. (2014) Crystal structures of the S6K1 kinase domain in complexes with inhibitors. J Struct Funct Genomics, 15, 153–164. Fig. 1 and Results section: F176 among hit compounds with IC50 <0.2 µM in kinase mobility shift assay. View Source
